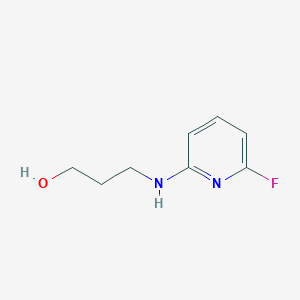

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-((6-Fluoropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11FN2O . It has a molecular weight of 170.18 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-((6-Fluoropyridin-2-yl)amino)propan-1-ol”, often involves the use of techniques like the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to introduce fluorine atoms into the pyridine ring, creating fluoropyridines .Molecular Structure Analysis

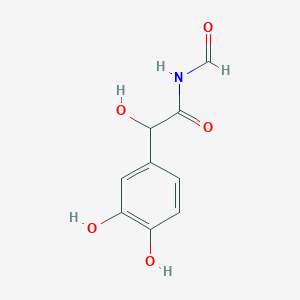

The molecular structure of “3-((6-Fluoropyridin-2-yl)amino)propan-1-ol” consists of a pyridine ring with a fluorine atom at the 6-position, an amino group at the 2-position, and a propan-1-ol group attached to the amino group .Chemical Reactions Analysis

Fluoropyridines, like “3-((6-Fluoropyridin-2-yl)amino)propan-1-ol”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .Physical And Chemical Properties Analysis

“3-((6-Fluoropyridin-2-yl)amino)propan-1-ol” is a compound with a molecular weight of 170.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Antibacterial Agents

Research has demonstrated the synthesis and investigation of compounds related to "3-((6-Fluoropyridin-2-yl)amino)propan-1-ol" for their antibacterial properties. For instance, derivatives have been synthesized to combat bacterial infections, highlighting the compound's potential as a core structure for developing new antibacterial drugs. These compounds were evaluated for both in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains, which positions them as worthy of further biological study (Egawa et al., 1984).

Enzyme Inhibition

The compound has served as a precursor in the synthesis of enzyme inhibitors. Specifically, derivatives of "3-((6-Fluoropyridin-2-yl)amino)propan-1-ol" have been found to inhibit ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is implicated in cell proliferation and cancer. This inhibition suggests a potential for the development of anticancer and antiproliferative agents (Staněk et al., 1992).

Radiopharmaceuticals

Moreover, the compound's derivatives have been explored for their applications in radiopharmaceuticals, specifically in the development of new [18F]fluoropyridine-based maleimide reagents for the prosthetic labeling of peptides and proteins. This application is crucial for positron emission tomography (PET), allowing for the non-invasive tracking of biomolecules in living organisms, which can significantly enhance the study of diseases and the development of novel therapies (de Bruin et al., 2005).

Fluorescent Probes

The flexibility of "3-((6-Fluoropyridin-2-yl)amino)propan-1-ol" derivatives extends to the development of fluorescent probes for biological research. These probes are designed to study protein interactions and dynamics within cells, contributing to our understanding of biological processes at the molecular level. The incorporation of such compounds into peptides and proteins allows researchers to visualize and track biological molecules in real time, offering insights into cellular mechanisms and disease pathology (Cheng et al., 2020).

特性

IUPAC Name |

3-[(6-fluoropyridin-2-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCVNUFCEHCFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724496 |

Source

|

| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol | |

CAS RN |

1000981-38-3 |

Source

|

| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)

![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)

![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)

![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)

![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)